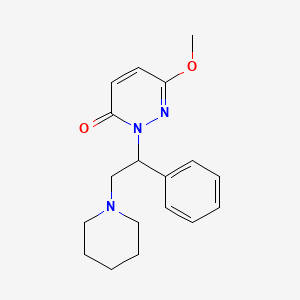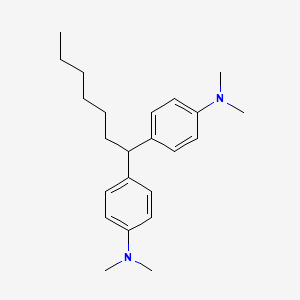
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a 1,3-oxazinylideneamino group, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- typically involves the formation of the indazole core followed by the introduction of the 1,3-oxazinylideneamino group. Common synthetic routes include:
Cyclization Reactions: Starting from o-haloaryl-N-tosylhydrazones, cyclization reactions can be catalyzed by transition metals such as copper or silver to form the indazole core.
Reductive Cyclization: This method involves the reduction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for catalysts or solvents.
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant can produce a variety of indazole derivatives in good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups to the indazole core.
Aplicaciones Científicas De Investigación
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound with a simpler structure.
1-Methylindazole: A methylated derivative of indazole.
1,3-Oxazinylideneamino Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- stands out due to its unique combination of the indazole core and the 1,3-oxazinylideneamino group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
87179-42-8 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
N-(1-methylindazol-4-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-16-11-5-2-4-10(9(11)8-14-16)15-12-13-6-3-7-17-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Clave InChI |
OUBMZPOPMZWOFP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC(=C2C=N1)NC3=NCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)






![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)



